Cas no 923193-05-9 (N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide)

N-Benzyl-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a benzyl group, methoxy substituent, and a toluenesulfonamide moiety. Its molecular structure, incorporating multiple functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's sulfonamide groups enhance its potential as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its methoxy and benzyl substituents contribute to solubility and reactivity, facilitating further derivatization. This compound is suited for applications requiring precise structural modifications, offering researchers a versatile building block for pharmaceutical and chemical studies. Proper handling and storage under inert conditions are recommended to ensure stability.
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide structure
923193-05-9 structure
Product name:N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
CAS No:923193-05-9
MF:C22H24N2O5S2
MW:460.566363334656
CID:5910726
PubChem ID:18593140

N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
    • VU0493141-1
    • F3247-0108
    • AKOS024481154
    • 923193-05-9
    • N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide
    • N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
    • Inchi: 1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3
    • InChI Key: BULBQXLQEBOMGY-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=CC=CC=C2)(=O)=O)=CC=C(OC)C(N(C)S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 460.11266422g/mol
  • Monoisotopic Mass: 460.11266422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 3.4

N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3247-0108-4mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3247-0108-25mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3247-0108-30mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3247-0108-5μmol
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3247-0108-10mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3247-0108-20mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3247-0108-15mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3247-0108-3mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3247-0108-5mg
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3247-0108-2μmol
N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
923193-05-9 90%+
2μl
$57.0 2023-04-26

Additional information on N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Comprehensive Overview of N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 923193-05-9)

N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide (CAS No. 923193-05-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This sulfonamide derivative features a benzyl group, a methoxy substituent, and a methylbenzenesulfonamido moiety, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its role as a precursor for designing novel bioactive molecules, given its ability to modulate enzyme activity and receptor interactions.

The compound's molecular structure, characterized by the presence of both sulfonamide and benzene rings, contributes to its stability and solubility in organic solvents. These properties are critical for its use in synthetic chemistry, where it serves as a building block for more complex architectures. Recent studies have explored its potential in targeting inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. For instance, its N-methyl and 4-methylbenzenesulfonamido groups are hypothesized to enhance binding affinity to specific protein targets, a topic frequently searched in AI-driven drug design platforms.

In the context of green chemistry, N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has been evaluated for its environmental footprint. Advances in sustainable synthesis methods, such as catalytic reactions and solvent-free techniques, have reduced waste generation during its production. This aligns with the growing demand for eco-friendly chemical processes, a hot topic in both academic and industrial forums. Additionally, its compatibility with high-throughput screening systems makes it a candidate for automated drug discovery, another area of high interest in pharmaceutical innovation.

From a commercial perspective, the compound's CAS No. 923193-05-9 is often referenced in patents related to kinase inhibitors and GPCR modulators, reflecting its relevance in targeted therapy development. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure its purity, a critical factor for regulatory compliance. As the pharmaceutical industry shifts toward personalized medicine, the demand for structurally diverse intermediates like this sulfonamide is expected to rise, further driving research into its optimization and scalability.

In summary, N-benzyl-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide represents a convergence of chemical ingenuity and therapeutic potential. Its multifaceted applications—from drug development to sustainable chemistry—underscore its importance in modern science. For researchers and industry professionals, understanding its properties and synthetic routes is essential to unlocking its full potential in addressing unmet medical needs and advancing material science frontiers.

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